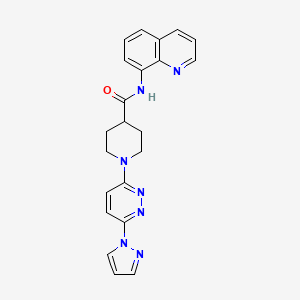

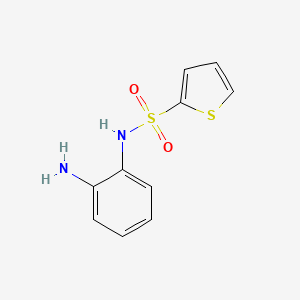

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide, also known as QL-XII-47, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy.

Scientific Research Applications

Antimicrobial Applications

A study conducted by Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents. This research demonstrates the chemical's utility in creating compounds with significant antibacterial and antifungal activities, indicating its application in addressing microbial infections (Holla et al., 2006).

Enzyme Inhibition for Disease Treatment

Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is crucial in DNA damage response, making these compounds potential therapeutic agents for diseases related to DNA damage, such as cancer. This research underscores the chemical's relevance in developing targeted therapies for complex diseases (Degorce et al., 2016).

Development of PET Agents for Neuroinflammation Imaging

Wang et al. (2018) worked on synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. This compound's development for PET imaging highlights its application in advancing diagnostic approaches in neurology and inflammation studies (Wang et al., 2018).

Antitubercular Activity

Shindikar and Viswanathan (2005) synthesized and evaluated novel fluoroquinolones with significant in vivo activity against Mycobacterium tuberculosis. The study suggests the compound's derivatives can serve as a basis for designing new antitubercular agents, contributing to the fight against tuberculosis (Shindikar & Viswanathan, 2005).

Synthesis of Novel Dyes with Antimicrobial Activity

Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, demonstrating applications beyond pharmaceuticals into materials science, particularly in the creation of antimicrobial and antitumor dyes for polyester fabrics. This research broadens the scope of the compound's applications into functional materials with health and safety benefits (Khalifa et al., 2015).

properties

IUPAC Name |

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O/c30-22(25-18-6-1-4-16-5-2-11-23-21(16)18)17-9-14-28(15-10-17)19-7-8-20(27-26-19)29-13-3-12-24-29/h1-8,11-13,17H,9-10,14-15H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZYKFMKEQXIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN=C(C=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2804511.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)